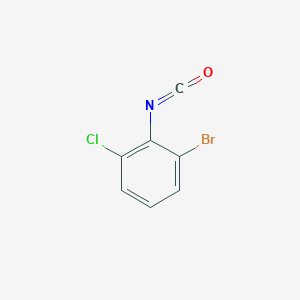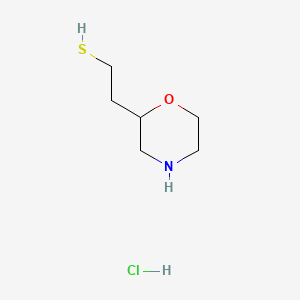
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol is a chemical compound that belongs to the class of propanolamines It features a pyridine ring substituted with a methyl group and an amino alcohol side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations. One common method involves the following steps:
Condensation Reaction: 4-methyl-2-pyridinecarboxaldehyde is reacted with an amine to form an imine intermediate.
Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Functional Group Transformation: The amine is further reacted with an appropriate reagent to introduce the hydroxyl group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may be optimized for cost-effectiveness and yield. Catalytic hydrogenation and continuous flow processes are often employed in industrial settings to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group yields 3-Amino-2-(4-methylpyridin-2-yl)propan-1-one.
Reduction: Reduction of the compound can produce 3-Amino-2-(4-methylpyridin-2-yl)propan-1-amine.
Substitution: Substitution reactions can lead to various derivatives depending on the substituent introduced.
科学的研究の応用
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of 3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
3-Aminopropan-1-ol: A simpler analog with similar functional groups but lacking the pyridine ring.
3-(2-methylpyridin-4-yl)propan-1-ol: A closely related compound with a similar structure but different substitution pattern.
Uniqueness
3-Amino-2-(4-methylpyridin-2-yl)propan-1-ol is unique due to the presence of both the pyridine ring and the amino alcohol side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC名 |
3-amino-2-(4-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H14N2O/c1-7-2-3-11-9(4-7)8(5-10)6-12/h2-4,8,12H,5-6,10H2,1H3 |
InChIキー |
OHYPUZKGOHIWPW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)C(CN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)

![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)










